3-(2-Morpholin-4-ylethoxy)benzaldehyde
Overview
Description
3-(2-Morpholin-4-ylethoxy)benzaldehyde: is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a morpholine ring via an ethoxy linker. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Morpholin-4-ylethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the morpholin-4-ylethoxy group .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Morpholin-4-ylethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-(2-Morpholin-4-ylethoxy)benzoic acid.
Reduction: 3-(2-Morpholin-4-ylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(2-Morpholin-4-ylethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: Although not used directly as a therapeutic agent, this compound is involved in the synthesis of potential drug candidates. It is particularly useful in the design of compounds with improved pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives .
Mechanism of Action
The mechanism of action of 3-(2-Morpholin-4-ylethoxy)benzaldehyde depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, thereby blocking substrate binding and catalytic activity. In receptor modulation, it may bind to the receptor site, altering the receptor’s conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
3-(2-Piperidin-1-ylethoxy)benzaldehyde: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(2-Pyrrolidin-1-ylethoxy)benzaldehyde: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness: 3-(2-Morpholin-4-ylethoxy)benzaldehyde is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and stability. This makes it particularly valuable in the synthesis of compounds with specific biological activities .
Properties
IUPAC Name |
3-(2-morpholin-4-ylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14/h1-3,10-11H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMFODQAJMSULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428203 | |
Record name | 3-(2-morpholin-4-ylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81068-26-0 | |
Record name | 3-(2-morpholin-4-ylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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